molecular formula C7H7N3OS B181818 2-cyano-N-(4-methyl-1,3-thiazol-2-yl)acetamide CAS No. 31557-88-7

2-cyano-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Cat. No. B181818
CAS RN: 31557-88-7
M. Wt: 181.22 g/mol
InChI Key: KOJQVNDKPYWDDC-UHFFFAOYSA-N
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Description

2-cyano-N-(4-methyl-1,3-thiazol-2-yl)acetamide, also known as CTAA, is a nitrogen-containing heterocyclic compound. It is widely used in scientific research due to its unique chemical properties. CTAA has a molecular formula of C8H8N4OS, and a molecular weight of 208.24 g/mol.

Mechanism of Action

The mechanism of action of 2-cyano-N-(4-methyl-1,3-thiazol-2-yl)acetamide is not fully understood. However, it is believed that this compound exerts its inhibitory activity against enzymes by binding to the active site of the enzyme. This prevents the substrate from binding to the enzyme, thus inhibiting its activity. In addition, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to exhibit antioxidant activity, which may be attributed to its ability to inhibit tyrosinase. In addition, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to exhibit neuroprotective activity by inhibiting acetylcholinesterase.

Advantages and Limitations for Lab Experiments

One advantage of using 2-cyano-N-(4-methyl-1,3-thiazol-2-yl)acetamide in lab experiments is its unique chemical properties, which make it a versatile building block for the synthesis of other biologically active compounds. Another advantage is its inhibitory activity against various enzymes, which makes it a potential therapeutic agent for various diseases. However, one limitation of using this compound in lab experiments is its low yield, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the research of 2-cyano-N-(4-methyl-1,3-thiazol-2-yl)acetamide. One direction is to further investigate its mechanism of action against enzymes and cancer cells. Another direction is to explore its potential as a therapeutic agent for various diseases, such as Alzheimer's disease and cancer. In addition, further research is needed to optimize the synthesis method of this compound to increase its yield and reduce its cost.

Synthesis Methods

The synthesis of 2-cyano-N-(4-methyl-1,3-thiazol-2-yl)acetamide can be achieved through a multistep reaction. The first step involves the reaction of 4-methyl-2-thiazolamine with chloroacetyl chloride in the presence of a base to form 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide. The second step involves the reaction of the intermediate with sodium cyanide to form this compound. The yield of this compound is typically around 50-60%.

Scientific Research Applications

2-cyano-N-(4-methyl-1,3-thiazol-2-yl)acetamide has been extensively used in scientific research due to its unique chemical properties. It has been shown to exhibit inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. This compound has also been shown to have anticancer activity against various cancer cell lines. In addition, this compound has been used as a building block for the synthesis of other biologically active compounds.

properties

CAS RN

31557-88-7

Molecular Formula

C7H7N3OS

Molecular Weight

181.22 g/mol

IUPAC Name

2-cyano-N-(4-methyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C7H7N3OS/c1-5-4-12-7(9-5)10-6(11)2-3-8/h4H,2H2,1H3,(H,9,10,11)

InChI Key

KOJQVNDKPYWDDC-UHFFFAOYSA-N

SMILES

CC1=CSC(=N1)NC(=O)CC#N

Canonical SMILES

CC1=CSC(=N1)NC(=O)CC#N

Origin of Product

United States

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